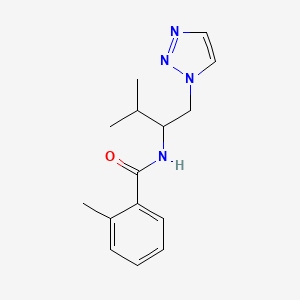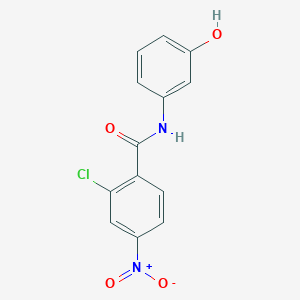
N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a synthetic derivative of 2-(4-fluorophenoxy)propanoic acid, and its synthesis method involves several steps, which are described below.
Mechanism of Action
The mechanism of action of DFP-10825 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DFP-10825 has been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects in the body. Specifically, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which contribute to the development of pain and inflammation. Additionally, DFP-10825 has been shown to reduce the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied, and its synthesis method is well-established. Additionally, DFP-10825 has been shown to have significant potential in various fields, including medicine and agriculture. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on DFP-10825. One potential direction is the development of new drugs based on this compound for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of DFP-10825, which may contribute to the development of new drugs based on this compound. Finally, future research may focus on the development of new herbicides and insecticides based on DFP-10825, which may have significant applications in agriculture.
Synthesis Methods
The synthesis of DFP-10825 involves the reaction of 2-(4-fluorophenoxy)propanoic acid with thionyl chloride to form 2-(4-fluorophenoxy)propanoyl chloride. This intermediate is then reacted with 2,5-dichloroaniline to form the desired product, DFP-10825. The overall yield of this synthesis method is around 40-50%.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, DFP-10825 has been shown to have antitumor activity, and it is being investigated as a potential anticancer agent.
In agriculture, DFP-10825 has been shown to have herbicidal activity, making it a potential candidate for the development of new herbicides. Additionally, this compound has been shown to have insecticidal activity against certain pests, making it a potential candidate for the development of new insecticides.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-12-5-3-11(18)4-6-12)15(20)19-14-8-10(16)2-7-13(14)17/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMAVNOQXGKUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2923225.png)
![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2923233.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide](/img/structure/B2923235.png)
![Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B2923236.png)
![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)




![Tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2923247.png)